molecular formula C17H14Cl2FN3S B4750729 2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4750729
M. Wt: 382.3 g/mol
InChI Key: XMRWNIFTHJYKEU-UHFFFAOYSA-N
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Description

2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound with the molecular formula C15H13Cl2FN3S. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(11-6-8-12(20)9-7-11)21-22-17(23)24-10-13-14(18)4-3-5-15(13)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWNIFTHJYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzyl group.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 2,5-DIMETHYLBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 4-CHLOROBENZYL 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE

Uniqueness

2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to the presence of both dichlorobenzyl and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
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2,6-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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